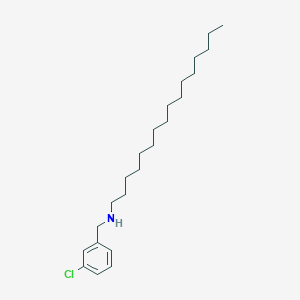
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Descripción general
Descripción
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid (TBDPC) is an organic compound that is used in a variety of laboratory experiments. It is a chiral compound, meaning it has two different forms or “mirror images” of itself. It is a colorless solid and has a melting point of 101-102°C. TBDPC is used as a reagent in a variety of synthetic processes and has been used in a number of scientific studies.
Mecanismo De Acción
Target of Action
The tert-butoxycarbonyl (boc) group is known to be aprotecting group . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The Boc group in the compound serves as a protecting group for the amino group . It prevents unwanted reactions at the amino group during chemical synthesis . The Boc group can be removed under acidic conditions, a process known as deprotection .
Biochemical Pathways
The compound is involved in synthetic organic chemistry pathways, particularly in the synthesis of peptides and other organic compounds . The introduction and removal of the Boc group allow for selective reactions to occur at different stages of the synthesis .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides and other organic compounds . The Boc group allows for selective reactions during synthesis, contributing to the efficiency and versatility of the process .
Action Environment
The action of (2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the Boc group can be achieved at high temperatures . Additionally, the use of flow microreactor systems has been shown to make the process more efficient, versatile, and sustainable compared to batch processes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, it is easy to handle, and it is stable and non-toxic. However, it is not suitable for use in some types of experiments due to its low solubility in water and its chirality.
Direcciones Futuras
The future directions for (2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid are wide-ranging. It could be used in the development of new drugs, in the study of enzyme-catalyzed reactions, and in the study of nucleic acid structure and function. It could also be used in the study of the interactions between proteins and other molecules, and in the development of new polymers and other organic compounds. (2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid could also be used in the study of drug metabolism and drug-receptor interactions. In addition, it could be used in the development of new synthetic processes and in the study of chiral compounds.
Aplicaciones Científicas De Investigación
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid has been used in a variety of scientific studies. It has been used in the synthesis of polymers and other organic compounds, as well as in the study of enzyme-catalyzed reactions. It has also been used in the study of nucleic acid structure and function, and in the study of the interactions between proteins and other molecules. (2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid has been used in the study of drug metabolism and drug-receptor interactions.
Propiedades
IUPAC Name |
(2S)-4,4-diethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-6-20-15(21-7-2)8-9-16(11(10-15)12(17)18)13(19)22-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSYJWAGVUPLGD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Sec-butoxy)phenyl]-N-[2-(2,5-dimethylphenoxy)propyl]amine](/img/structure/B1389200.png)


![N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline](/img/structure/B1389203.png)
![N-[4-(Hexyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389204.png)
![N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline](/img/structure/B1389208.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline](/img/structure/B1389209.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline](/img/structure/B1389210.png)
![N-[2-(4-Ethylphenoxy)ethyl]-1-hexadecanamine](/img/structure/B1389211.png)

![N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389214.png)
![2,4-Dichloro-N-[2-(2,4-dichlorophenoxy)-propyl]aniline](/img/structure/B1389215.png)

